molecular formula C19H29N3O4S B11186717 1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide

1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide

Cat. No.: B11186717
M. Wt: 395.5 g/mol
InChI Key: GTGBACJQKZJWBT-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a diazacycloundecane ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide typically involves multiple steps, including the formation of the diazacycloundecane ring and the introduction of the methanesulfonyl and carboxamide groups. Common reagents used in the synthesis include methanesulfonyl chloride, 2-methylbenzylamine, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The diazacycloundecane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may act as an electrophile, forming covalent bonds with nucleophilic residues in the target protein, thereby inhibiting its activity. The diazacycloundecane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Methanesulfonic acid: A simpler sulfonic acid with similar functional groups.

    Benzene, 1-methyl-2-(methylsulfinyl)-: A related compound with a methylsulfinyl group instead of a methanesulfonyl group.

Uniqueness

1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-1-methylsulfonyl-4-oxo-1,5-diazacycloundecane-8-carboxamide

InChI

InChI=1S/C19H29N3O4S/c1-15-6-3-4-7-17(15)14-21-19(24)16-8-5-12-22(27(2,25)26)13-10-18(23)20-11-9-16/h3-4,6-7,16H,5,8-14H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

GTGBACJQKZJWBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCN(CCC(=O)NCC2)S(=O)(=O)C

Origin of Product

United States

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